molecular formula C24H28FN3O10 B121822 Ofloxacin O-glucuronide CAS No. 90293-81-5

Ofloxacin O-glucuronide

Cat. No. B121822
CAS RN: 90293-81-5
M. Wt: 537.5 g/mol
InChI Key: GACUZKDACXKMSN-JSQDKGSLSA-N
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Description

Ofloxacin O-glucuronide is a metabolite of Ofloxacin, a synthetic fluoroquinolone antibacterial agent . Ofloxacin is used for the treatment of bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . It works by interfering with the bacterium’s DNA .


Synthesis Analysis

The synthesis of glucuronides, including Ofloxacin O-glucuronide, involves both synthetic and biological aspects . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .


Chemical Reactions Analysis

The oxidative degradation of Ofloxacin by sulfate free radicals in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .


Physical And Chemical Properties Analysis

Ofloxacin is an off-white to pale yellow crystalline powder . The molecule exists as a zwitterion at the pH conditions in the small intestine . The relative solubility characteristics of Ofloxacin at room temperature indicate that it is considered to be soluble in aqueous solutions with pH between 2 and 5 .

Scientific Research Applications

Stereoselective Metabolism in Rats

Ofloxacin, particularly its S-(-) isomer, shows stereoselective metabolism in rats. The S-(-) isomer of ofloxacin is eliminated faster from the blood than the R-(+)-isomer. This stereoselectivity is evident in biliary excretion, where S-(-)-ofloxacin is excreted as ester glucuronides more predominantly than R-(+)-ofloxacin. This difference in biliary excretion is possibly due to stereoselective glucuronidation of S-(-)-ofloxacin to the ester glucuronide (Okazaki, Kurata, & Tachizawa, 1989).

Pharmacokinetics and Metabolism

Ofloxacin is rapidly and almost completely absorbed when administered. Its pharmacokinetics, including Cmax and AUC, are dose-dependent. The metabolism of ofloxacin in humans is minor, with at most 5% of the dose being metabolized to its glucuronide found in bile and two metabolites in urine (Verho, Dagrosa, & Malerczyk, 1986).

Broad Spectrum Antibacterial Activity

Ofloxacin has broad-spectrum antibacterial activity, primarily due to its inhibition of bacterial DNA gyrase. It demonstrates high efficiency in penetrating tissues and fluids, making it effective in a wide range of clinical infections. Ofloxacin is also well-tolerated and less likely to cause clinically relevant drug interactions compared to other fluoroquinolones (Todd & Faulds, 1991).

Stereoselective Glucuronidation in Liver Microsomes

In vitro studies using rat liver microsomes have shown that ofloxacin undergoes stereoselective glucuronidation. S-(-)-ofloxacin glucuronide is produced more than R-(+)-ofloxacin glucuronide, with significant differences in the values of Vmax/KM for the conjugates of both enantiomers (Okazaki, Kurata, Hakusui, & Tachizawa, 1991).

Species-Related Stereoselective Disposition

In rats, dogs, and monkeys, there is a species-related difference in the stereoselective disposition of ofloxacin. This variation is mainly due to stereoselective glucuronidation, with different patterns observed across species (Okazaki, Kurata, Hakusui, & Tachizawa, 1992).

Safety And Hazards

Ofloxacin O-glucuronide should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used .

Future Directions

The potentials of a simple solvent treatment technique for improving the physicochemical and mechanical properties of Ofloxacin have been investigated . This treatment could improve the dissolution, flowability, and compressibility of the drug . The treated powder is suitable for the preparation of tablets with few excipients .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACUZKDACXKMSN-JSQDKGSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238082
Record name Ofloxacin O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofloxacin O-glucuronide

CAS RN

90293-81-5
Record name Ofloxacin O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IA Parshikov, FM Khasaeva - Asian Journal of Microbiology …, 2018 - researchgate.net
… Ofloxacin is transformed in experimental animals to ofloxacin O-glucuronide, N-desmethyl-ofloxacin, and ofloxacin N-oxide (Sudo et al., 1986). Enrofloxacin is transformed in rats to …
Number of citations: 6 www.researchgate.net

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